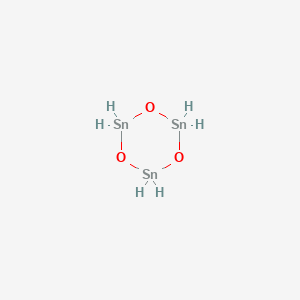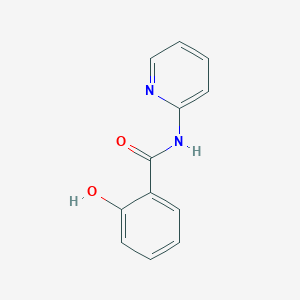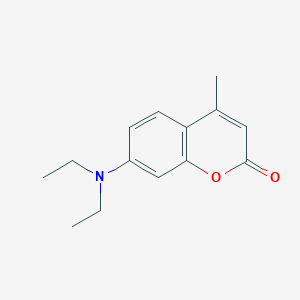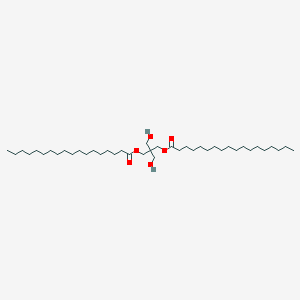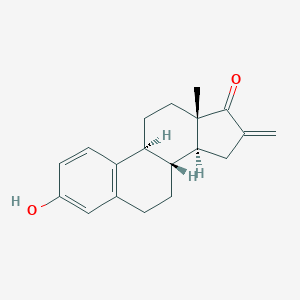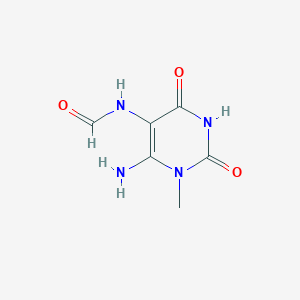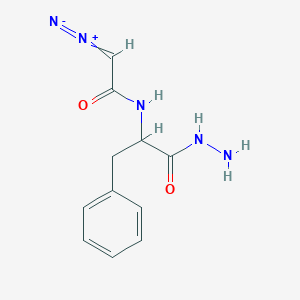
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, also known as DZNep, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DZNep is a histone methyltransferase inhibitor, which means it can modify the activity of genes by altering the structure of chromatin.
Mécanisme D'action
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide works by inhibiting the activity of EZH2, which is a histone methyltransferase that is involved in the regulation of gene expression. EZH2 adds methyl groups to histones, which can alter the structure of chromatin and affect the activity of genes. By inhibiting the activity of EZH2, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can alter the activity of genes and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce apoptosis in cancer cells by altering the activity of genes involved in cell growth and survival. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce the differentiation of stem cells into specific cell types by altering the activity of genes involved in cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to be effective in inducing apoptosis in cancer cells and inducing the differentiation of stem cells. However, one limitation of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide research. One potential direction is to explore the use of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide and its effects on gene expression. Finally, there is potential for the development of new synthetic compounds based on the structure of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide that could have even greater efficacy in cancer research and stem cell research.
Méthodes De Synthèse
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can be synthesized using a multistep process involving the reaction of 3-phenylpropan-2-one with hydrazine hydrate to form 1-phenyl-2-hydrazinopropan-1-one. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, which is then diazotized to form 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide.
Applications De Recherche Scientifique
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in cancer research, as it can inhibit the activity of EZH2, a histone methyltransferase that is often overexpressed in cancer cells. 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in stem cell research, as it can induce the differentiation of stem cells into specific cell types.
Propriétés
Numéro CAS |
14722-72-6 |
|---|---|
Nom du produit |
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
Formule moléculaire |
C11H13N5O2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H13N5O2/c12-14-7-10(17)15-9(11(18)16-13)6-8-4-2-1-3-5-8/h1-5,7,9H,6,13H2,(H,15,17)(H,16,18) |
Clé InChI |
OIVMNJQFHNBADI-YFHOEESVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(C(=O)NN)N/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
Autres numéros CAS |
14722-72-6 |
Synonymes |
N-Diazoacetyl-L-phenylalanine hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)


![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
